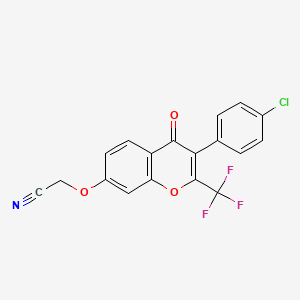
2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a trifluoromethyl group (-CF3), and a nitrile group (-CN). The presence of a chlorophenyl group indicates a benzene ring with a chlorine atom attached .
Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The presence of this group can significantly alter the chemical behavior of the molecule due to the high electronegativity of fluorine.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups present. For example, the trifluoromethyl group is known to significantly influence the acidity, basicity, and solubility of a compound .Scientific Research Applications
Synthesis and Characterization
- Efficient and environmentally friendly synthesis methods for compounds similar to the query chemical have been developed, showcasing the use of green chemistry principles (Kavitha et al., 2019).
- Novel synthesis approaches for substituted 2-aminothiophenes and coumarin–thiazole scaffolds were outlined, emphasizing the use of mild reaction conditions and broad substrate scope (Kavitha et al., 2018).
- X-ray crystallography has been used to compare the crystallographic behaviors of related polyfunctionalized 4H-pyran derivatives, providing insights into their molecular structures (Sharma et al., 2021).
Potential Therapeutic Applications
- Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines have been conducted, showing potential therapeutic applications against cancer cell lines (Mahmoud et al., 2020).
Miscellaneous Applications
- Research on microwave-assisted synthesis of partially reduced chromenes, isochromenes, and phenanthrenes, highlights the versatility and efficiency of such compounds in various chemical transformations (Yadav et al., 2014).
- Studies on the photoreactions of related chromenones using different solvents demonstrate the compound's photochemical properties, which could be relevant for various applications including material sciences (Kaur et al., 2017).
- Docking studies on chromeno[4,3-b]pyridine derivatives for breast cancer highlight the potential of such compounds in medicinal chemistry and drug discovery (Abd El Ghani et al., 2022).
Future Directions
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF3NO3/c19-11-3-1-10(2-4-11)15-16(24)13-6-5-12(25-8-7-23)9-14(13)26-17(15)18(20,21)22/h1-6,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYRCXLOPHSZGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2373885.png)
![5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole)](/img/structure/B2373886.png)
![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)
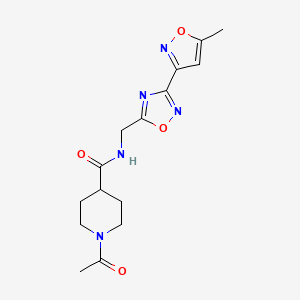
![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)

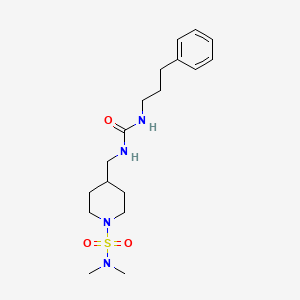

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)
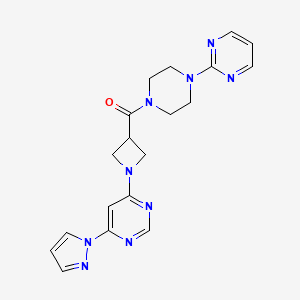
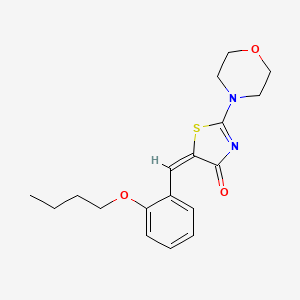
![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)